molecular formula C15H11ClN4OS B12058125 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-25-3

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12058125
CAS No.: 478255-25-3
M. Wt: 330.8 g/mol
InChI Key: CAWBPPIPRCVYLQ-BIDZZBNBSA-N
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Description

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. In cancer therapy, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the suppression of tumor cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-one: Similar structure but with an oxygen atom instead of sulfur.

    3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-sulfide: Similar structure but with a sulfide group.

Uniqueness

The presence of the thione group in 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. This makes it distinct from its oxygen and sulfide analogs.

Properties

CAS No.

478255-25-3

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-1-4-11(10-12)14-18-19-15(22)20(14)17-8-2-6-13-7-3-9-21-13/h1-10H,(H,19,22)/b6-2+,17-8+

InChI Key

CAWBPPIPRCVYLQ-BIDZZBNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

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